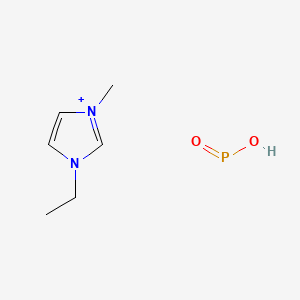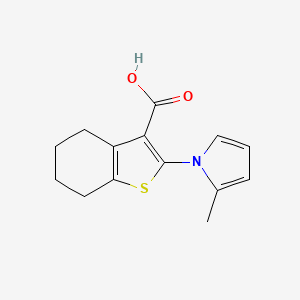
17,20,23,26-Tetraoxatetratetracontane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17,20,23,26-Tetraoxatetratetracontane is a chemical compound with a complex structure characterized by multiple ether linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17,20,23,26-Tetraoxatetratetracontane typically involves multi-step organic synthesis techniques. The process often starts with simpler molecules that undergo a series of reactions, including etherification and chain elongation, to form the final compound. Specific reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance efficiency and yield while maintaining the purity of the compound. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
17,20,23,26-Tetraoxatetratetracontane can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the compound’s structure, potentially altering its properties.
Substitution: Substitution reactions can introduce different functional groups into the molecule, leading to derivatives with unique characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions, such as solvent choice and temperature, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can produce a range of functionalized compounds.
Scientific Research Applications
17,20,23,26-Tetraoxatetratetracontane has several scientific research applications, including:
Chemistry: It is used as a model compound in studies of ether linkages and their reactivity.
Biology: The compound’s unique structure makes it a subject of interest in biochemical research, particularly in understanding interactions with biological molecules.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 17,20,23,26-Tetraoxatetratetracontane exerts its effects involves interactions with molecular targets through its ether linkages. These interactions can influence various biochemical pathways, depending on the specific application. For example, in drug delivery, the compound may facilitate the transport of active pharmaceutical ingredients to target sites within the body.
Comparison with Similar Compounds
Similar Compounds
17,20,23,26,29-Pentaoxapentatetracontane: Similar in structure but with an additional ether linkage.
2,5,8,11,14,17,20,23,26,29,32,35,38-Tridecaoxatetracontan-40-ol: Contains multiple ether linkages and a hydroxyl group.
Uniqueness
17,20,23,26-Tetraoxatetratetracontane is unique due to its specific arrangement of ether linkages, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
681424-19-1 |
|---|---|
Molecular Formula |
C40H82O4 |
Molecular Weight |
627.1 g/mol |
IUPAC Name |
1-[2-[2-(2-hexadecoxyethoxy)ethoxy]ethoxy]octadecane |
InChI |
InChI=1S/C40H82O4/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-42-36-38-44-40-39-43-37-35-41-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h3-40H2,1-2H3 |
InChI Key |
MXTKARBKBXAYOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCCOCCOCCOCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


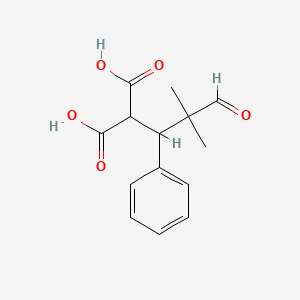
![Phosphonium, triphenyl[9-(phenylmethoxy)nonyl]-, bromide](/img/structure/B12520228.png)
![(2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxypentanoic acid](/img/structure/B12520239.png)
![Sodium 2-{2-[2-(2,6-dimethylpiperidine-1-carbonylamino)-4,4-dimethylpentanamido]-3-[1-(methoxycarbonyl)indol-3-yl]propanamido}hexanoate](/img/structure/B12520242.png)
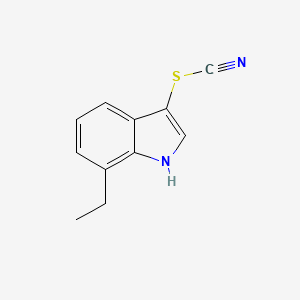
![(1R,2S,4R)-Bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B12520256.png)
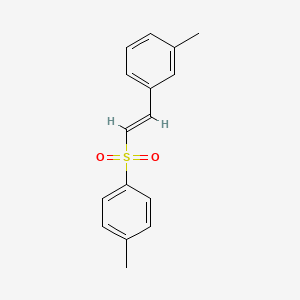
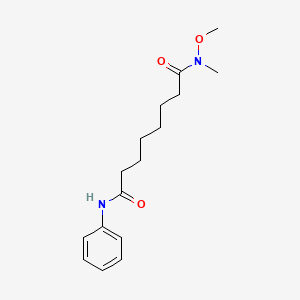

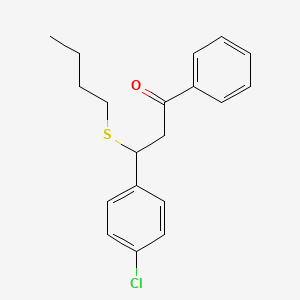
![4-Methyl-5,7,8,9,10,11-hexahydro-6H-cycloocta[b]indol-6-one](/img/structure/B12520287.png)
